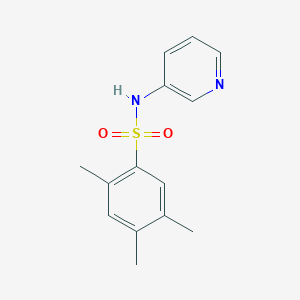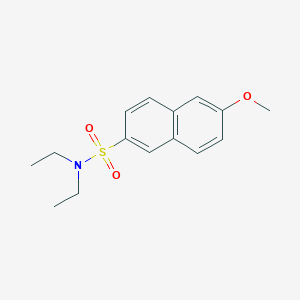amine](/img/structure/B245777.png)
[(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a naphthalene ring system substituted with a sulfonamide group, a chlorine atom, and a pyridinylmethyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine typically involves the following steps:
Formation of the Naphthalenesulfonamide Core: The initial step involves the sulfonation of naphthalene to form naphthalenesulfonic acid, which is then converted to naphthalenesulfonyl chloride.
Substitution Reaction: The naphthalenesulfonyl chloride undergoes a substitution reaction with 3-pyridinylmethylamine to form the desired sulfonamide.
Chlorination: The final step involves the chlorination of the naphthalene ring at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
[(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted naphthalenesulfonamides.
科学研究应用
[(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of [(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine and pyridinylmethyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 4-chloro-N-(3-pyridinylmethyl)benzamide
- 3-amino-4-chloro-N-(3-pyridinylmethyl)benzenesulfonamide
- 4-chloro-N-(5-methyl-2-{7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl}pyridin-3-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
Uniqueness
[(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine is unique due to its naphthalene ring system, which provides a distinct structural framework compared to other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.
属性
分子式 |
C16H13ClN2O2S |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
4-chloro-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-15-7-8-16(14-6-2-1-5-13(14)15)22(20,21)19-11-12-4-3-9-18-10-12/h1-10,19H,11H2 |
InChI 键 |
YXUIXSZTAJEJQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCC3=CN=CC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCC3=CN=CC=C3 |
溶解度 |
49.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)
![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245697.png)

![1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B245710.png)
![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B245711.png)
![Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether](/img/structure/B245712.png)

![2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether](/img/structure/B245725.png)
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245729.png)

![1-[(4-Isopropylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245736.png)
![1,4-Bis[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245742.png)
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245743.png)
![1,4-Bis[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245745.png)
